molecular formula C12H12O3 B12146840 Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate

Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate

Cat. No.: B12146840
M. Wt: 204.22 g/mol
InChI Key: CBRBQHZHOYCFFR-UHFFFAOYSA-N
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Description

Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate is a functionalized benzofuran derivative serving as a versatile synthetic intermediate in medicinal chemistry and drug discovery research. The benzofuran scaffold is a privileged structure in pharmacology, found in numerous biologically active natural products and marketed drugs such as the antiarrhythmic Amiodarone and the antidepressant Vilazodone . This specific methyl ester is a key precursor for the synthesis of more complex molecules, particularly through hydrolysis to its corresponding carboxylic acid or via further functionalization of the aromatic ring system. Researchers value this compound for its potential in developing novel therapeutic agents. Benzofuran derivatives have demonstrated a wide spectrum of biological activities, including anticancer , antimicrobial , and anti-inflammatory properties . The structure can be modified at various positions, allowing for the generation of diverse compound libraries for small-molecule screening campaigns . The methyl ester group acts as a handle for further derivatization, for instance, into amides, which are common motifs in drug candidates . This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 3,5-dimethyl-1-benzofuran-2-carboxylate

InChI

InChI=1S/C12H12O3/c1-7-4-5-10-9(6-7)8(2)11(15-10)12(13)14-3/h4-6H,1-3H3

InChI Key

CBRBQHZHOYCFFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3,5-dimethyl-1-benzofuran-2-carboxylate typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis, such as palladium-catalyzed coupling reactions, can also be employed in the synthesis .

Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions using efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemical Applications

Synthesis Building Block

Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate serves as a versatile building block in organic synthesis. It is utilized in the production of more complex molecules through various chemical reactions, including:

  • Oxidation : This process introduces functional groups such as hydroxyl or carbonyl groups, enhancing the compound's reactivity.
  • Reduction : Carbonyl groups can be reduced to alcohols, facilitating further transformations.
  • Substitution Reactions : Hydrogen atoms can be replaced with other functional groups like halogens or alkyl groups, allowing for the creation of diverse derivatives.

Biological Applications

Anticancer Properties

Recent studies have highlighted the potential of benzofuran derivatives, including this compound, as anticancer agents. For instance, research on various benzofuran derivatives demonstrated significant inhibitory effects against non-small cell lung carcinoma (NSCLC) cell lines (A549 and NCI-H23). The most active compounds showed IC50 values ranging from 1.48 to 47.02 µM .

The mechanism of action appears to involve the inhibition of specific cellular pathways associated with cancer cell proliferation. Notably, the introduction of substituents like morpholino groups has been shown to enhance cytotoxic activity significantly .

Antimicrobial Activity

Benzofuran derivatives are also recognized for their antimicrobial properties. Studies have indicated that these compounds can effectively inhibit microbial growth by targeting bacterial enzymes or disrupting cell membranes. This makes them promising candidates for developing new antimicrobial agents .

Industrial Applications

In the industrial sector, this compound can be employed in the development of new materials and chemical processes. Its unique structure allows it to be integrated into various formulations, potentially leading to innovations in polymer chemistry and other materials science applications .

Comparative Analysis with Other Compounds

To better understand the significance of this compound, it is useful to compare it with other related benzofuran derivatives:

Compound NameBiological ActivityIC50 (µM)Notes
Methyl 3-methylbenzofuranAnticancer1.48 - 47.02Effective against NSCLC
PsoralenAntipsoriasis-Used in phototherapy
AngelicinAntiviral-Known for its biological activities

This table illustrates the varying biological activities and therapeutic potentials of benzofuran derivatives, highlighting the relevance of this compound within this class.

Mechanism of Action

Comparison with Similar Compounds

Research Findings and Gaps

  • Experimental Data: Gas chromatography retention times ( ) suggest that this compound may exhibit intermediate polarity compared to diterpenoid esters.
  • Limitations : Specific thermodynamic data (e.g., melting points, solubility) are absent in the provided evidence and require experimental validation.

Biological Activity

Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate is a compound within the benzofuran family, noted for its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article delves into its synthesis, biological evaluations, and various pharmacological effects supported by recent research findings.

Chemical Structure and Properties

This compound has a molecular formula of C11H12O3C_{11}H_{12}O_3 and a molecular weight of approximately 220.22 g/mol. Its structure features a benzofuran ring with two methyl groups at positions 3 and 5, along with a carboxylate ester functional group. This unique substitution pattern may influence its biological activities compared to other benzofuran derivatives.

Synthesis Methods

The synthesis of this compound can be achieved through various synthetic routes, including:

  • Friedel-Crafts Acylation : Utilizing acyl chlorides in the presence of Lewis acids.
  • Refluxing with Methyl Ester Precursors : Involving methyl esters and appropriate catalysts to facilitate the formation of the benzofuran structure.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : Compounds similar to this compound have shown IC50 values ranging from <0.01 to 73.4 µM across multiple cancer cell lines, indicating potent activity against breast cancer (MCF-7) and leukemia cell lines .
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating caspases (caspase 3/7), leading to an increase in apoptotic markers such as Bax and a decrease in anti-apoptotic Bcl-2 levels .
Cell LineIC50 Value (µM)Mechanism
MCF-7<0.01Apoptosis induction
MV4–11VariesDNA interaction

Case Studies and Research Findings

Several studies have highlighted the biological potential of benzofuran derivatives, including this compound:

  • Study on Apoptotic Mechanisms : A study demonstrated that certain benzofurans activated caspases significantly more than traditional chemotherapeutics like doxorubicin, suggesting enhanced efficacy in inducing apoptosis in cancer cells .
  • DNA Interaction Studies : Research indicated that these compounds could intercalate with DNA, inhibiting its cleavage by endonucleases, which may contribute to their cytotoxic effects .

Q & A

Q. What are the optimized synthetic routes for Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate?

The synthesis typically involves multi-step reactions starting from commercially available benzofuran precursors. Key steps include:

  • Esterification : Reaction of the carboxylic acid derivative with methanol under acidic or catalytic conditions.
  • Alkylation : Introduction of methyl groups at the 3- and 5-positions using methyl halides or dimethyl sulfate in the presence of a base (e.g., NaH in THF) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol to achieve >95% purity.
  • Validation : Confirmation of structure via 1H^1H-NMR and 13C^{13}C-NMR spectroscopy, comparing chemical shifts to analogous benzofuran derivatives .

Q. How is the compound characterized for structural integrity and purity?

  • Spectroscopic Analysis :
    • 1H^1H-NMR (400 MHz, CDCl3_3): Peaks at δ 2.4–2.6 ppm (methyl groups), δ 6.8–7.2 ppm (aromatic protons).
    • 13C^{13}C-NMR: Carboxylate carbon at ~165–170 ppm, aromatic carbons at 100–150 ppm .
  • Mass Spectrometry : ESI-MS or EI-MS to confirm molecular ion [M+H]+^+ and fragmentation patterns.
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity .

Q. What are the solubility and stability profiles under laboratory conditions?

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., CH2 _2Cl2 _2). Limited solubility in water.
  • Stability : Stable at room temperature for >6 months when stored in inert atmospheres (argon) and protected from light. Decomposes under strong acidic/basic conditions or prolonged exposure to moisture .

Q. What experimental protocols are recommended for initial bioactivity screening?

  • In vitro assays :
    • Enzyme inhibition (e.g., cytochrome P450 or kinase assays) using IC50_{50} determination.
    • Cell viability (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM.
  • Positive controls : Use known benzofuran-based inhibitors (e.g., amiodarone derivatives) for comparative analysis .

Q. How can researchers ensure reproducibility in synthetic batches?

  • Reaction monitoring : TLC (silica gel, hexane:EtOAc 4:1) at each step to track progress.
  • Standardized conditions : Fix reaction temperature (±2°C), solvent volume (±5%), and stirring rate.
  • Batch documentation : Detailed logs of reagent sources, lot numbers, and purification yields .

Advanced Research Questions

Q. What mechanistic insights exist for the compound’s reactivity in catalytic systems?

  • Kinetic studies : Use stopped-flow UV-Vis spectroscopy to monitor reaction intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Computational modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) to map transition states and electron density distributions at the carboxylate group .

Q. How can computational tools predict its interactions with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., COX-2 or HIV-1 protease). Focus on hydrogen bonding with the carboxylate group and hydrophobic interactions with methyl substituents .
  • ADMET prediction : SwissADME or pkCSM to estimate bioavailability, blood-brain barrier penetration, and CYP450 metabolism .

Q. How to resolve contradictions in crystallographic and spectroscopic data?

  • Single-crystal X-ray diffraction : Refine structures using SHELXL (space group, R-factor < 5%) to resolve ambiguities in substituent positions .
  • Dynamic NMR : Variable-temperature 1H^1H-NMR to study rotational barriers of the methyl groups, correlating with crystallographic thermal parameters .

Q. What strategies optimize its selectivity in structure-activity relationship (SAR) studies?

  • Derivatization : Introduce electron-withdrawing groups (e.g., nitro, fluoro) at the 6-position to modulate electronic effects.
  • Pharmacophore mapping : Overlay with bioactive benzofuran analogs (e.g., antifungal agents) to identify critical functional groups .

Q. How to design toxicity studies for preclinical evaluation?

  • In vitro toxicity : Ames test (mutagenicity) and hERG channel inhibition assays.
  • In vivo models : Acute toxicity in rodents (OECD 423 guidelines), monitoring hepatic and renal biomarkers after 14-day exposure .

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